Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(2-bromophenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(2-methylphenyl)-2,2-dimethyl-3-oxopropanoate
Uniqueness
Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability and influence its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H15FO3 |
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Molecular Weight |
238.25 g/mol |
IUPAC Name |
ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-7-5-6-8-10(9)14/h5-8H,4H2,1-3H3 |
InChI Key |
PKQGCYRDPPITAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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